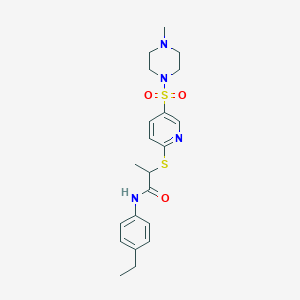
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, sulfonyl, and pyridine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Sulfonylation: The 2-mercaptopyridine is then reacted with 4-methylpiperazine and a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with 4-Ethylphenyl Group: The resulting sulfonylated pyridine intermediate is coupled with 4-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions with biological targets, such as proteins or nucleic acids, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms of action in cellular and molecular biology.
Mecanismo De Acción
The mechanism of action of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely to play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide stands out due to its combination of sulfonyl, piperazine, and pyridine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for specific research applications.
Propiedades
Fórmula molecular |
C21H28N4O3S2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C21H28N4O3S2/c1-4-17-5-7-18(8-6-17)23-21(26)16(2)29-20-10-9-19(15-22-20)30(27,28)25-13-11-24(3)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,26) |
Clave InChI |
GXWZOQWYYLHQKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


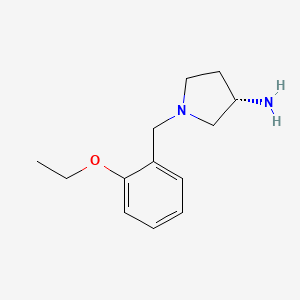
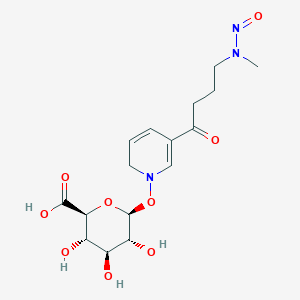


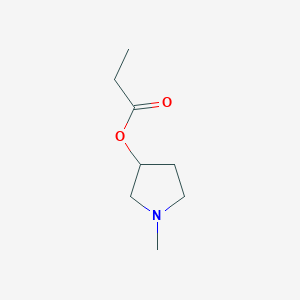

![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
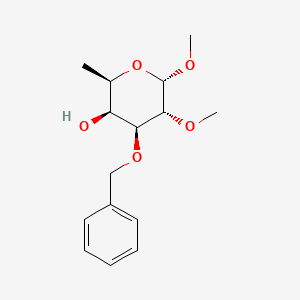


![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
